molecular formula C18H22N6O B2382376 3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2201502-69-2

3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B2382376
CAS No.: 2201502-69-2
M. Wt: 338.415
InChI Key: GKFIWAZHUXDSTB-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are known for their multidirectional biological activity . The compound also contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyridine, containing one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-triazoles can be synthesized via heterocyclization of certain intermediates . For instance, 1,2,4-triazoles have been synthesized by incorporating acridine and 1,2,3,4-tetrahydroacridine moieties via heterocyclization of the key intermediate .


Molecular Structure Analysis

The compound’s structure includes a 1,2,4-triazole ring and a pyridine ring. These rings are part of a larger class of compounds known as heterocycles, which have a ring structure containing atoms of at least two different elements .

Scientific Research Applications

Synthesis and Antihistaminic Activity

This compound is part of a broader class of [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines, synthesized and evaluated for their antihistaminic activity and effect on eosinophil infiltration. In particular, derivatives containing a piperidine or piperazine with a benzhydryl group and an appropriate spacer have shown significant antihistaminic activity alongside an inhibitory effect on eosinophil chemotaxis. One of the derivatives, identified as 6a, exhibited potent antihistaminic activity without central H(1) receptor blockade, contrasting its complete peripheral H(1) receptor blockade. Moreover, this derivative inhibited eosinophil infiltration in the skin, making it a potential therapeutic agent for conditions like atopic dermatitis and allergic rhinitis. The pharmacokinetic studies revealed rapid hydrolysis of 6a to another active form, 6o, further underlining its potential clinical applications (Gyoten et al., 2003).

Herbicidal Activity

Another area of application is in agriculture, where substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including derivatives of the chemical structure , have been synthesized and found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests its potential as an effective herbicide for various agricultural needs, contributing to plant ecosystem health and management (Moran, 2003).

Anti-Diabetic Drug Development

In the field of medicinal chemistry, derivatives of triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic medications. These compounds were assessed for their dipeptidyl peptidase-4 (DPP-4) inhibition potential, a significant target in diabetes treatment. The studies involved both in silico and in vitro methods, revealing strong inhibition potential along with antioxidant and insulinotropic activities for certain derivatives, suggesting their potential development into effective anti-diabetic drugs (Bindu et al., 2019).

Future Directions

Research into compounds containing 1,2,4-triazole rings is ongoing due to their significant biological activity . Future research may focus on developing new antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance .

Properties

IUPAC Name

3-methyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-13-4-3-9-19-18(13)25-12-15-7-10-23(11-8-15)17-6-5-16-21-20-14(2)24(16)22-17/h3-6,9,15H,7-8,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFIWAZHUXDSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NN4C(=NN=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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